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molecular formula C9H9O3- B8310888 3-Methylphenoxyacetate

3-Methylphenoxyacetate

Cat. No. B8310888
M. Wt: 165.17 g/mol
InChI Key: VZECTCSEONQIPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854245

Procedure details

A solution of 11-13 (0.145 g, 0.285 mmol) in 1:1 THF/MeOH (6 mL) was treated with LiOH (0.114 g, 28.5 mmol) dissolved in 6 mL of H2O. After stirring for 1 hour at room temperature the solvents were removed, the residue dissolved in H2O/EtOAc/10% KHSO4 and the layers separted. The water layer was washed with EtOAc, the organic layers were combined, dried, and filtered to give the intermediate acid as a yellow oil. This material was dissolved in EtOAc (10 mL), cooled to -78° C., the solution saturated with HCl gas and warmed to 0° C. for 0.5 hours, then concentrated and dried under vacuum to give 11-14 as fluffy solid.
Name
Quantity
0.145 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.114 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][C:7]([O-:9])=[O:8].C1COCC1.CO.[Li+].[OH-].Cl>O.CCOC(C)=O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.145 g
Type
reactant
Smiles
CC=1C=C(OCC(=O)[O-])C=CC1
Name
THF MeOH
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1.CO
Name
Quantity
0.114 g
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature the solvents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in H2O/EtOAc/10% KHSO4
WASH
Type
WASH
Details
The water layer was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give the intermediate acid as a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(OCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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